(S)-2-Methylpiperidin-4-one 2,2,2-trifluoroacetate

説明

(S)-2-Methylpiperidin-4-one 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C8H12F3NO3 and its molecular weight is 227.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-2-Methylpiperidin-4-one 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H18F3NO

- Molecular Weight : 239.26 g/mol

- IUPAC Name : this compound

The trifluoroacetate moiety enhances the lipophilicity and solubility of the compound, which may influence its biological interactions.

Central Nervous System (CNS) Modulation

Research indicates that this compound exhibits activity at neuropeptide receptors. Specifically, it has been evaluated for its antagonistic effects on the neuropeptide S (NPS) receptor, which is linked to various CNS disorders such as anxiety and panic disorders. In vivo studies demonstrated that this compound can significantly attenuate NPS-induced locomotor activity in mice, suggesting its potential as a therapeutic agent for anxiety-related conditions .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In studies involving severe combined immunodeficiency (SCID) mice, doses of this compound were well tolerated and showed promising results in inhibiting tumor growth. The maximum tolerated doses were established to guide subsequent pharmacodynamics and efficacy experiments .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors in the CNS and modulates neurotransmitter release. This interaction may involve:

- Receptor Binding : The compound's structure allows it to bind effectively to neuropeptide receptors.

- Signal Transduction : Following receptor activation or inhibition, downstream signaling pathways are affected, leading to altered cellular responses.

Study 1: Neuropharmacological Effects

In a controlled study assessing the effects of various piperidine derivatives on anxiety-like behavior in rodents, this compound was shown to significantly reduce anxiety levels at doses of 50 mg/kg when administered intraperitoneally. Behavioral tests indicated a marked increase in exploratory behavior compared to control groups .

Study 2: Antitumor Efficacy

A series of experiments were conducted to evaluate the antitumor efficacy of this compound in SCID mice bearing xenograft tumors. The compound was administered daily for two weeks at varying doses. Results indicated a dose-dependent reduction in tumor size with minimal adverse effects observed at lower doses .

Data Tables

| Study | Dose (mg/kg) | Effect Observed | Notes |

|---|---|---|---|

| Neuropharmacological Effects | 50 | Significant reduction in anxiety-like behavior | Administered intraperitoneally |

| Antitumor Efficacy | Varies (10–50) | Dose-dependent tumor size reduction | Well tolerated; minimal weight loss |

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C₈H₁₂F₃NO₃

- CAS Number : 1334148-61-6

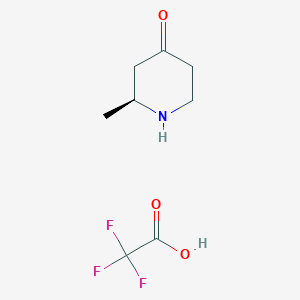

- Molecular Structure : The compound features a piperidine ring with a methyl group at the second position and a trifluoroacetate group, which enhances its reactivity and solubility in organic solvents.

Medicinal Chemistry

Drug Development :

(S)-2-Methylpiperidin-4-one 2,2,2-trifluoroacetate serves as a chiral building block in the synthesis of various pharmaceutical agents. Its structural properties allow it to interact favorably with biological targets, making it useful in designing drugs that require specific stereochemistry.

Case Study :

In studies focused on developing inhibitors for certain enzymes involved in metabolic pathways, (S)-2-Methylpiperidin-4-one derivatives have shown promising results in modulating enzyme activity due to their ability to mimic natural substrates .

Synthetic Organic Chemistry

Intermediate for Synthesis :

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its trifluoroacetate group can be easily transformed into other functional groups through various chemical reactions.

Example Reactions :

- Nucleophilic Substitution : The trifluoroacetate can be replaced with amines or alcohols to form amides or esters, respectively.

- Reduction Reactions : It can undergo reduction to yield corresponding alcohols or amines, which are valuable in further synthetic applications .

Agrochemical Development

Due to its structural characteristics, this compound is also explored in the development of agrochemicals. Its derivatives are studied for their potential as herbicides or insecticides, leveraging the trifluoromethyl group’s influence on biological activity.

Material Science

The compound's unique properties make it suitable for use in material science applications, particularly in creating polymers with enhanced thermal and chemical stability. The incorporation of trifluoromethyl groups can improve the performance characteristics of these materials .

特性

IUPAC Name |

(2S)-2-methylpiperidin-4-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.C2HF3O2/c1-5-4-6(8)2-3-7-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYSTDMFHTYSAV-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCN1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。